14-Pentadecenoic acid

Catalog No.
S594731
CAS No.
17351-34-7
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
14-Pentadecenoic acid

CAS Number

17351-34-7

Product Name

14-Pentadecenoic acid

IUPAC Name

pentadec-14-enoic acid

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17)

InChI Key

CAHZYAQCDBBLER-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCCCCC(=O)O

Synonyms

14-pentadecenoic acid, pentadecenoic acid

Canonical SMILES

C=CCCCCCCCCCCCCC(=O)O

14-Pentadecenoic acid, a 15-carbon long-chain fatty acid, has shown potential applications in the field of tissue engineering. Research suggests it can be incorporated into the fabrication of fibrous scaffold biomaterials. These scaffolds provide a three-dimensional structure that can mimic the natural extracellular matrix, offering support and guidance for cell growth and tissue regeneration [].

Studies have demonstrated that 14-pentadecenoic acid can be combined with other materials, such as polymers and hydrogels, to create scaffolds with desirable properties. These properties can include:

  • Biocompatibility: The scaffold material should be non-toxic and compatible with the surrounding tissues [].
  • Biodegradability: The scaffold should degrade naturally over time as the new tissue forms [].
  • Mechanical strength: The scaffold needs to be strong enough to provide support for cell attachment and proliferation [].

14-Pentadecenoic acid, also known as ω-pentadecenoic acid, is a long-chain fatty acid characterized by a 15-carbon structure with a double bond at the 14th carbon position. Its molecular formula is C₁₅H₂₈O₂, and it has a molecular weight of approximately 240.39 g/mol . This compound is classified as a monounsaturated fatty acid due to the presence of one carbon-carbon double bond.

14-Pentadecenoic acid is primarily found in certain plant species, notably in tobacco (Nicotiana tabacum) and some other natural sources. It is less common compared to other fatty acids but has garnered interest due to its unique structural properties and potential biological activities .

Typical of unsaturated fatty acids. Key reactions include:

  • Hydrogenation: The addition of hydrogen can convert the double bond into a single bond, resulting in a saturated fatty acid.
  • Oxidation: The double bond can undergo oxidation, leading to the formation of hydroperoxides or other oxidized products.
  • Esterification: 14-pentadecenoic acid can react with alcohols to form esters, which are commonly used in biodiesel production and food applications .

Research on the biological activity of 14-pentadecenoic acid is limited but suggests potential health benefits. Some studies indicate that it may exhibit anti-inflammatory properties and influence lipid metabolism. The presence of this fatty acid in dietary sources raises questions about its role in human health, particularly concerning cardiovascular health and metabolic disorders .

14-Pentadecenoic acid can be synthesized through various methods:

  • Natural Extraction: It can be extracted from plant sources such as tobacco.
  • Chemical Synthesis: Laboratory synthesis may involve the use of alkylation reactions or the oxidation of appropriate precursors .
  • Microbial Fermentation: Certain microorganisms can be utilized to produce this fatty acid through fermentation processes, leveraging their metabolic pathways to convert substrates into long-chain fatty acids .

The applications of 14-pentadecenoic acid span several fields:

  • Food Industry: As a flavoring agent or preservative in certain food products.
  • Cosmetics: Utilized for its emollient properties in skincare formulations.
  • Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activity .

Several compounds share structural similarities with 14-pentadecenoic acid. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Pentadecanoic AcidSaturated Fatty AcidNo double bonds; more common in nature.
14-Methylpentadecanoic AcidMethyl-branched Fatty AcidContains a methyl group at the 14th position.
Eicosapentaenoic AcidPolyunsaturated Fatty AcidContains five double bonds; more prevalent in fish oils.
Oleic AcidMonounsaturated Fatty AcidCommonly found in olive oil; one double bond at the 9th position.

Uniqueness

14-Pentadecenoic acid is unique due to its specific position of unsaturation (at the 14th carbon), which distinguishes it from other fatty acids with similar chain lengths or saturation levels. Its presence in specific plant sources and potential health benefits further highlight its significance within the broader category of fatty acids .

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

240.208930132 g/mol

Monoisotopic Mass

240.208930132 g/mol

Heavy Atom Count

17

Appearance

Assay:≥98%A solution in ethanol

Wikipedia

14-Pentadecenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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